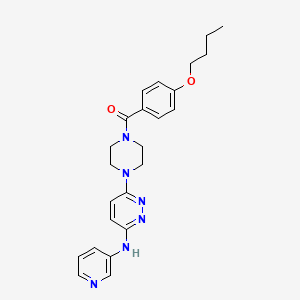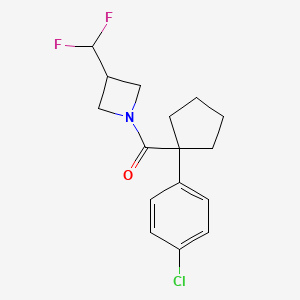
(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic compound that belongs to the class of research chemicals known as designer drugs. It is also known by the street name of CHP-250. This compound has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves the inhibition of dopamine reuptake through binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on dopamine levels in the brain, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its ability to selectively target the dopamine transporter, which makes it useful in studying dopamine-related disorders. However, one limitation is that the compound is still relatively new and its effects on the brain and behavior are not fully understood.
Direcciones Futuras
There are several future directions for research involving (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone. One direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Another direction is to investigate its potential therapeutic applications in the treatment of dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves the reaction of 4-chlorobenzyl cyanide with cyclopentyl magnesium bromide, followed by reaction with difluoromethyl azetidine and then subsequent reduction of the nitrile group to form the final product.
Aplicaciones Científicas De Investigación
(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This property of the compound makes it useful in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF2NO/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)15(21)20-9-11(10-20)14(18)19/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTGPGLOIWIMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

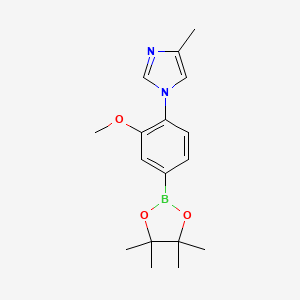
![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)
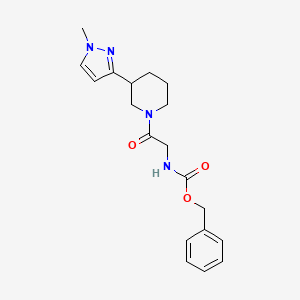
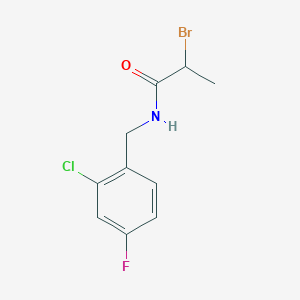
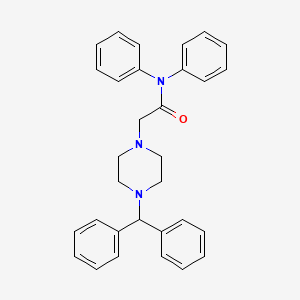

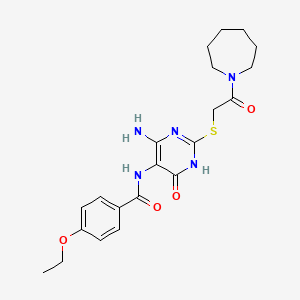
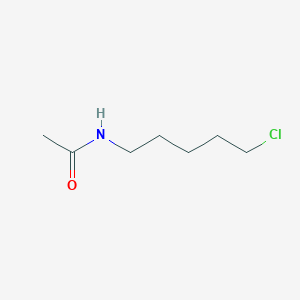
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)
